molecular formula C20H26N2O2S B2914707 1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396687-26-5

1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2914707
CAS No.: 1396687-26-5
M. Wt: 358.5
InChI Key: QOCIZEOJQVAHQR-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a chemical compound that has garnered significant interest in scientific research due to its potential biological activities and applications. This compound is known for its unique structure, which includes a benzhydryl group and a urea moiety, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves several steps, typically starting with the preparation of the benzhydryl chloride and the corresponding amine. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions of the molecule, often using halogenating agents or nucleophiles to introduce new functional groups

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.

    1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate: This compound features a carbamate group, which can lead to different chemical and biological properties.

    1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)amide: The presence of an amide group in this compound can result in distinct reactivity and applications.

Properties

IUPAC Name

1-benzhydryl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-20(24,13-14-25-2)15-21-19(23)22-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,24H,13-15H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCIZEOJQVAHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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